molecular formula C₂₀H₃₁ClN₄O₇ B054109 methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate CAS No. 111682-13-4

methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Cat. No. B054109
CAS RN: 111682-13-4
M. Wt: 474.9 g/mol
InChI Key: RHGXHACEVXSAHV-XUXIUFHCSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like the one typically involves multi-step reactions, starting from simpler precursors. For instance, a study described the synthesis of a chiral intermediate of sitagliptin from L-aspartic acid, involving selective methylation, Boc-protection, acylation, and oxidation steps, with an overall yield of about 41% (Zhang Xingxian, 2012). This highlights the intricate steps and conditions needed to synthesize complex organic molecules.

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic methods and theoretical calculations. A comparative study on butanoic acid derivatives used FT-IR, FT-Raman spectra, and DFT calculations to investigate structural and electronic properties, demonstrating the importance of such analyses in understanding molecular stability and reactivity (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

The chemical behavior of complex molecules can be diverse. For example, reactions involving hydrazine and phenylhydrazine with pyrrolopyrazolones showcase the reactivity of similar compounds under different conditions, leading to various products and highlighting the compound's versatility in chemical reactions (V. L. Gein et al., 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly affect a compound's applications. The crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, determined by X-ray diffraction, provides insights into intermolecular interactions and stability, relevant for understanding the physical characteristics of related compounds (A. D. Kumar et al., 2016).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity, stability, and interactions with biological molecules, is crucial. The methionine salvage pathway compound 4-methylthio-2-oxobutanate's ability to induce apoptosis independently of ornithine decarboxylase down-regulation illustrates the biological activity that complex molecules can exhibit, hinting at their pharmacological potential (B. Tang et al., 2006).

properties

CAS RN

111682-13-4

Product Name

methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

Molecular Formula

C₂₀H₃₁ClN₄O₇

Molecular Weight

474.9 g/mol

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-4-chloro-3-oxobutan-2-yl]pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C20H31ClN4O7/c1-11(22-16(27)7-8-17(28)32-4)18(29)23-12(2)19(30)24-20(31)14-6-5-9-25(14)13(3)15(26)10-21/h11-14H,5-10H2,1-4H3,(H,22,27)(H,23,29)(H,24,30,31)/t11-,12-,13-,14-/m0/s1

InChI Key

RHGXHACEVXSAHV-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC(=O)[C@@H]1CCCN1[C@@H](C)C(=O)CCl)NC(=O)CCC(=O)OC

SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(C)C(=O)CCl)NC(=O)CCC(=O)OC

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(=O)C1CCCN1C(C)C(=O)CCl)NC(=O)CCC(=O)OC

Origin of Product

United States

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